

N6-Methyladenosine-13C3 use in methylated RNA immunoprecipitation (MeRIP) validation.

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Compound of Interest

Compound Name: N6-Methyladenosine-13C3

Cat. No.: B12383411

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Application Notes and Protocols for N6-Methyladenosine-13C3 in MeRIP Validation For Researchers, Scientists, and Drug Development Professionals

Introduction: N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in regulating RNA metabolism, thereby influencing a wide array of biological processes and disease states. Methylated RNA immunoprecipitation followed by sequencing (MeRIP-seq) is a widely used technique to map m6A modifications transcriptome-wide. However, validation of MeRIP results is crucial to ensure the specificity and efficiency of the m6A immunoprecipitation. The use of a stable isotope-labeled internal standard, such as **N6-Methyladenosine-13C3** ($^{13}\text{C}_3$ -m6A), provides a robust method for validating MeRIP experiments, particularly for quantitative analysis by RT-qPCR (MeRIP-qPCR).

These application notes provide a detailed protocol for utilizing synthetic RNA oligonucleotides containing $^{13}\text{C}_3$ -m6A as a spike-in control for MeRIP validation. This approach allows for the normalization of technical variability and enhances the reliability of m6A quantification.

I. Application Notes

Principle:

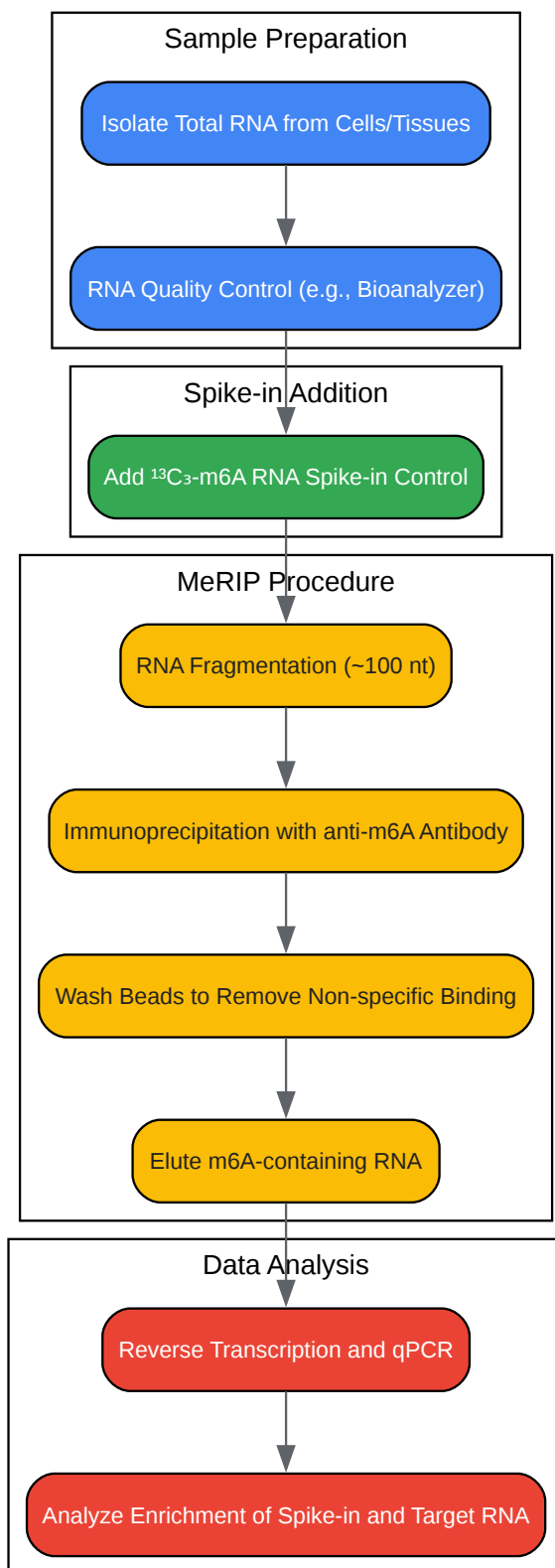
A synthetic RNA oligonucleotide of a known sequence and concentration, containing one or more $^{13}\text{C}_3$ -m6A modifications, is "spiked" into the total RNA sample prior to the immunoprecipitation step of the MeRIP protocol. The heavy isotope label allows for the differentiation of the spike-in control from the endogenous, unlabeled RNA. By using primers specific to the synthetic spike-in sequence, its recovery after immunoprecipitation can be quantified by RT-qPCR. This recovery level serves as an internal control to assess the efficiency and specificity of the anti-m6A antibody pulldown.

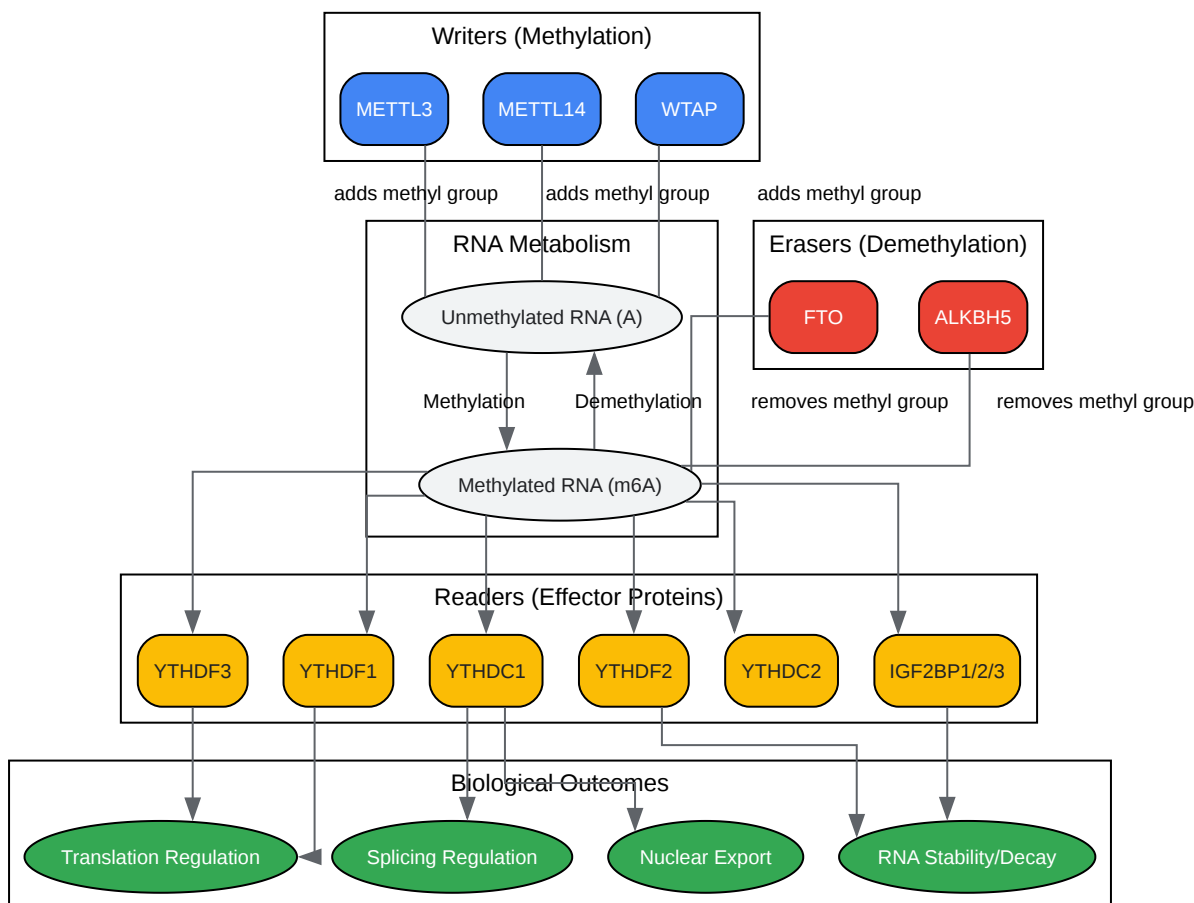
Advantages of using $^{13}\text{C}_3$ -m6A Spike-in Control:

- **Quantitative Validation:** Enables the assessment of the immunoprecipitation efficiency, allowing for more accurate relative quantification of m6A levels on target RNAs.
- **Internal Control:** Normalizes for technical variations between samples, such as differences in antibody-bead binding, washing stringency, and RNA elution.
- **Specificity Assessment:** Helps to determine the specificity of the anti-m6A antibody by comparing the enrichment of the m6A-containing spike-in to a similar, unmethylated control spike-in.
- **Versatility:** Can be adapted for use with various sample types, including total RNA from cells and tissues.

Workflow Overview:

The overall experimental workflow involves the preparation of RNA samples, the addition of the $^{13}\text{C}_3$ -m6A spike-in control, fragmentation of the RNA, immunoprecipitation with an anti-m6A antibody, RNA purification, and finally, analysis by RT-qPCR.





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